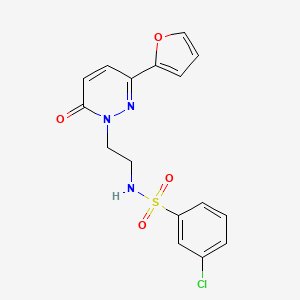

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYBTXAZKYSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or similar reagents.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Final Assembly: The final compound is assembled by linking the pyridazinone-furan intermediate with the sulfonamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (mCPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as primary amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide group is particularly known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death .

Case Study: Antibacterial Efficacy

- A study evaluating the antibacterial activity of related sulfonamides found that they were effective against both Gram-positive and Gram-negative bacteria, suggesting that 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide could have similar efficacy .

Anti-inflammatory Properties

The presence of the pyridazinone ring suggests potential anti-inflammatory applications. Similar compounds have been associated with the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory pathways .

Research Insights

- Studies have shown that derivatives of benzenesulfonamides can modulate inflammatory responses, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Therapeutic Potential

The compound's unique structure positions it as a promising candidate for various therapeutic applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzenesulfonamide-pyridazinone hybrids. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Position and Electronic Effects: The 3-chloro substituent in the target compound vs. The trifluoromethyl group in the analog (CAS 946212-70-0) significantly increases lipophilicity and electron-withdrawing character, which may enhance membrane permeability but reduce solubility.

Halogenation Patterns :

- The 3-chloro-4-fluoro variant (CAS 923249-88-1) combines halogen atoms at adjacent positions, which could improve binding affinity in targets sensitive to electronegative substituents (e.g., enzyme active sites).

Spectroscopic Data

While NMR and HRMS data are unavailable for the target compound, analogs such as 5c () exhibit characteristic peaks for pyridazinone (δ 7.15 ppm for H-5) and sulfonamide protons (δ 7.90 ppm), providing a benchmark for structural validation .

Biological Activity

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Chloro group : Enhances lipophilicity and may influence receptor interactions.

- Furan moiety : Known for its biological reactivity and potential in medicinal chemistry.

- Pyridazinone derivative : Associated with various biological activities, particularly in anti-inflammatory and antimicrobial contexts.

The molecular formula is , with a molecular weight of approximately 373.8 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

In Vitro Studies

Several studies have explored the biological effects of related compounds:

- Kinase Inhibition : Compounds with similar structures have shown potent inhibitory activity against kinases such as CDK4 and ARK5. These kinases are critical in cell cycle regulation and cancer progression .

- Cytotoxicity : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines at nanomolar concentrations, suggesting a potential role in cancer therapy .

Case Studies

- Anti-cancer Activity : A study on pyridazinone derivatives indicated that they could inhibit tumor growth in xenograft models, leading to significant reductions in tumor size . This suggests that this compound may share similar properties.

- Inflammatory Disease Models : Related compounds have been tested in models of inflammatory diseases, showing reductions in markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), further supporting their anti-inflammatory potential.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic challenges in preparing 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of pyridazinone precursors and sulfonamide coupling. A critical challenge is maintaining the integrity of the furan ring, which is prone to oxidation under acidic or high-temperature conditions. Optimization strategies include:

- Cyclization : Use hydrazine derivatives and carbonyl precursors in refluxing ethanol to form the pyridazinone core .

- Sulfonamide coupling : React 3-chlorobenzenesulfonyl chloride with the ethylamine-substituted pyridazinone intermediate in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography with DCM/methanol gradients (95:5 to 90:10) to isolate the final product .

Q. How is structural characterization of this compound validated, and what analytical techniques are essential?

Validation requires a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm the presence of furan (δ 6.3–7.1 ppm) and pyridazinone (δ 7.8–8.2 ppm) protons .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 403.5 (calculated for ) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsion strains in the sulfonamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, furan oxidation) impact the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal:

- Chlorine position : 3-Chloro substitution on the benzene ring enhances antimicrobial activity compared to 2- or 4-chloro analogs, likely due to improved hydrophobic interactions with bacterial enzymes .

- Furan oxidation : Oxidation to a γ-lactone reduces bioactivity, suggesting the furan’s electron-rich π-system is critical for target binding .

- Pyridazinone modification : Replacing the 6-oxo group with a thione decreases solubility but increases stability in plasma .

Q. What experimental approaches resolve contradictions in reported IC50_{50}50 values for this compound’s enzyme inhibition?

Discrepancies in IC values (e.g., COX-2 vs. carbonic anhydrase IX) may arise from assay conditions. Mitigation strategies include:

- Standardized assays : Use recombinant enzymes under uniform pH (7.4) and temperature (37°C) .

- Control for nonspecific binding : Include β-lactamase or albumin controls to assess off-target effects .

- Dose-response validation : Perform triplicate measurements with a Hill slope analysis to confirm sigmoidal curves .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify:

- Key binding pockets : The sulfonamide group interacts with Arg106 in COX-2, while the furan occupies a hydrophobic cleft .

- Derivative prioritization : Introducing a methyl group at the pyridazinone C4 position improves Van der Waals contacts in carbonic anhydrase IX .

- ADMET prediction : SwissADME predicts logP < 3.5 for derivatives, ensuring blood-brain barrier permeability in neurotargeting studies .

Methodological Recommendations

- Crystallography : Use SHELXL for refining structures with high thermal motion in the ethyl linker .

- SAR validation : Pair in vitro assays with SPR (surface plasmon resonance) to quantify binding kinetics .

- Synthetic scalability : Replace DCM with ethyl acetate in large-scale reactions to reduce environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.